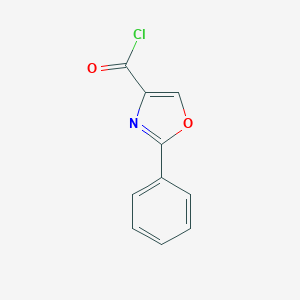

2-Phenyl-1,3-oxazole-4-carbonyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyl-1,3-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNBLEXRJFCKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372733 | |

| Record name | 2-Phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-70-2 | |

| Record name | 2-Phenyl-1,3-oxazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Safety data sheet (SDS) and handling precautions for oxazole acid chlorides

Technical Monograph: Safe Handling and Stewardship of Oxazole Acid Chlorides

Executive Summary & Chemical Profile

Oxazole acid chlorides (e.g., Oxazole-4-carbonyl chloride, Oxazole-5-carbonyl chloride) are high-value electrophilic intermediates widely used in medicinal chemistry to introduce the oxazole pharmacophore into bioactive molecules. While indispensable for synthesizing antibiotics and enzyme inhibitors, they present a dual-hazard profile: extreme corrosivity typical of acyl halides and sensitization potentials associated with heterocyclic compounds.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a self-validating operational framework for researchers.

Core Hazard Identification (GHS Classifications)

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] | Rapid hydrolysis on skin moisture releases Hydrochloric Acid (HCl). |

| Water Reactivity | 2 | EUH014: Reacts violently with water. | Nucleophilic attack by water generates exothermic heat and HCl gas. |

| Acute Toxicity | 3 (Inhal) | H331: Toxic if inhaled.[2] | Inhalation of hydrolyzed acid mist causes pulmonary edema. |

| Sensitization | 1 | H317: May cause allergic skin reaction. | Haptenization of proteins by the oxazole ring. |

Engineering Controls & Personal Protective Equipment (PPE)

Scientific Rationale: Standard nitrile gloves provide insufficient protection against acid chlorides due to rapid permeation and degradation. The following PPE hierarchy is non-negotiable for handling concentrated oxazole acid chlorides.

Glove Selection Matrix

| Glove Material | Thickness | Breakthrough Time | Recommendation |

| Silver Shield / Laminate | >2.7 mil | >480 min | Primary Barrier: Mandatory for direct handling or spill cleanup. |

| Nitrile (Disposable) | 4-6 mil | <5 min (Degrades) | Splash Guard Only: Use only as an outer layer over laminate gloves (Double-gloving). |

| Butyl Rubber | 25 mil | >480 min | Heavy Duty: Required for bulk transfer (>100g). |

Respiratory & Ventilation Standards

-

Engineering Control: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Moisture Control: Because these compounds hydrolyze rapidly, all transfers should utilize Schlenk techniques or a Glovebox under

or Ar atmosphere. Humidity >40% in the lab environment significantly accelerates degradation and HCl evolution.

Operational Handling Protocols

The "Dry-Path" Transfer Protocol

Causality: Exposure to ambient air degrades the reagent, lowering yield and releasing corrosive gas.

-

Vessel Prep: Flame-dry all glassware under vacuum; backfill with Argon.

-

Cannulation: Transfer liquid oxazole acid chlorides via cannula or gas-tight syringe. Never pour from an open bottle.

-

Solvent Choice: Use anhydrous DCM or THF. Avoid protic solvents (Methanol, Water) or nucleophilic solvents (DMF/DMSO) unless intended as reactants.

Reaction Monitoring (Self-Validating Step)

Do not rely on LCMS directly for the acid chloride, as it will hydrolyze on the column.

-

Validation Method: Quench a 10 µL aliquot in 500 µL of anhydrous Methanol.

-

Analysis: Analyze the resulting Methyl Ester via LCMS/TLC.

-

Observation: If the Methyl Ester peak is observed, the Acid Chloride was intact. If only the Acid peak is seen, the reagent had already hydrolyzed.

-

Emergency Response & Quenching Pathways

Critical Warning: Never add water directly to a concentrated acid chloride. The exotherm can boil the water instantly, creating a corrosive aerosol explosion.

Controlled Quenching Protocol (The "Reverse Addition" Method)

This protocol uses thermodynamic control to manage the heat of hydrolysis.

-

Preparation: Prepare a "Quench Pot" containing 10% NaOH or Sat.

mixed with crushed ice. -

Dilution: Dilute the reaction mixture or waste acid chloride with an inert solvent (DCM or Toluene) to at least 1:10 ratio.

-

Addition: Slowly add the diluted acid chloride solution into the stirring Quench Pot.

-

Why? This ensures the base is always in excess, neutralizing HCl immediately and preventing gas buildup.

-

-

Verification: Check pH. If acidic, add more base until pH > 7.

Visual Workflow: Handling & Quenching Logic

Caption: Figure 1. Lifecycle management of oxazole acid chlorides, emphasizing the "Reverse Addition" quenching technique to prevent thermal runaway.

Hydrolysis Mechanism & Hazard Causality

Understanding the mechanism is vital for predicting incompatibility. The oxazole ring is electron-deficient, making the carbonyl carbon highly electrophilic.

Caption: Figure 2. Mechanistic pathway of hydrolysis. The rapid collapse of the intermediate releases HCl gas and significant heat, necessitating moisture exclusion.

Storage and Stability

-

Temperature: Store at -20°C.

-

Reasoning: Low temperature inhibits the slow self-condensation or ring-opening reactions that can occur with oxazole derivatives over time.

-

-

Atmosphere: Must be stored under Inert Gas (Argon preferred over Nitrogen due to density).

-

Container: Teflon-lined caps are required. Corrosive HCl fumes can degrade standard rubber septa, leading to further moisture ingress.

References

-

Sigma-Aldrich. (2023). Safety Data Sheet: Oxazole-4-carbonyl chloride. Merck KGaA.

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

-

Thermo Fisher Scientific. (2023). Isoxazole-5-carbonyl chloride Safety Data Sheet.

-

PubChem. (2023). Compound Summary: Oxazole-4-carbonyl chloride.[3] National Library of Medicine.

Sources

Methodological & Application

General procedure for amide coupling using 2-Phenyl-1,3-oxazole-4-carbonyl chloride

This Application Note provides a comprehensive, field-validated protocol for the amide coupling of 2-Phenyl-1,3-oxazole-4-carbonyl chloride . This reagent is a critical building block for introducing the privileged 2-phenyloxazole pharmacophore, widely utilized in kinase inhibitors, antimicrobials, and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

The 2-phenyl-1,3-oxazole-4-carboxamide motif acts as a bioisostere for amide and ester linkages in peptide mimetics, offering improved metabolic stability and hydrogen-bonding characteristics. While the oxazole ring is aromatic and generally stable, the C4-carbonyl chloride functionality is highly electrophilic and moisture-sensitive. This protocol details a high-yielding, anhydrous coupling strategy designed to minimize hydrolysis and prevent side reactions (such as ring opening or azlactone formation) common in less controlled environments.

Chemical Profile & Stability

| Property | Specification |

| Reagent Name | 2-Phenyl-1,3-oxazole-4-carbonyl chloride |

| CAS Number | 51655-71-1 (5-methyl analog often used as ref); 337508-64-2 (5-phenyl analog) |

| Molecular Weight | ~207.6 g/mol (varies by substitution) |

| Physical State | Yellow to tan solid or semi-solid |

| Reactivity | High electrophilicity; rapid hydrolysis in moist air to carboxylic acid. |

| Storage | Store at -20°C under Argon/Nitrogen. Desiccate. |

Expert Insight: The oxazole ring possesses a basic nitrogen (N3) and an oxygen (O1).[1] Unlike simple benzoyl chlorides, the electron-withdrawing nature of the heteroatoms at positions 1 and 3 enhances the electrophilicity of the C4-carbonyl, making it more reactive but also more susceptible to hydrolysis.

Reaction Mechanism

The reaction proceeds via a classic Nucleophilic Acyl Substitution (

Mechanism Diagram

Caption: Mechanistic pathway for the acylation of amines by oxazole-4-carbonyl chloride.

Experimental Protocol

Reagents & Materials

-

Substrate: 2-Phenyl-1,3-oxazole-4-carbonyl chloride (1.0 equiv).

-

Amine: 1.1 – 1.2 equiv (Slight excess ensures complete consumption of the acid chloride).

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv). -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Note: Use DMF if the amine is highly polar/insoluble.

-

-

Inert Atmosphere: Nitrogen (

) or Argon (

Step-by-Step Methodology

Step 1: Preparation of the Amine Solution

-

Flame-dry a round-bottom flask (RBF) and cool under a stream of

. -

Add the Amine (1.1 equiv) and DIPEA (2.5 equiv).

-

Dissolve in anhydrous DCM (concentration ~0.1 M to 0.2 M).

-

Cool the mixture to

using an ice bath.-

Expert Note: Cooling is critical. The reaction is exothermic. Higher temperatures can lead to bis-acylation (if primary amines are used) or degradation of sensitive functional groups on the amine.

-

Step 2: Addition of Acid Chloride

-

Dissolve 2-Phenyl-1,3-oxazole-4-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM in a separate vial.

-

Add the acid chloride solution dropwise to the cold amine solution over 10–15 minutes.

-

Why? Slow addition prevents localized heating and ensures the amine is always in excess locally, minimizing side reactions.

-

-

Allow the reaction to stir at

for 30 minutes.

Step 3: Reaction Maintenance

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

-

Stir for 2–4 hours.

-

Monitor: Check progress via TLC (typically 50% EtOAc/Hexanes) or LC-MS.

-

Target: Disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for LCMS) and appearance of the amide mass (

).

-

Step 4: Workup & Isolation

-

Quench: Add saturated aqueous

(sodium bicarbonate) to neutralize the hydrochloride salt and quench unreacted acid chloride. -

Extraction: Transfer to a separatory funnel. Extract with DCM (

). -

Wash: Wash combined organics with:

-

1N HCl (if product is not acid-sensitive) to remove excess amine/DIPEA.

-

Brine (saturated NaCl).

-

-

Dry: Dry over anhydrous

or -

Concentrate: Filter and evaporate solvent under reduced pressure.

Optimization & Troubleshooting (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Hydrolysis (Acid formation) | Wet solvent or atmospheric moisture. | Use freshly distilled DCM or store solvent over molecular sieves. Keep system under |

| Low Yield | Amine HCl salt formation precipitates out. | Ensure sufficient base (DIPEA) is present to keep the amine free. Switch solvent to DMF if solubility is poor. |

| Regioselectivity Issues | Amine has multiple nucleophilic sites (e.g., -OH and -NH2). | The acid chloride is highly reactive and will acylate both. Protect -OH groups (e.g., TBDMS) or run at |

| Product is Water Soluble | Product lost during aqueous workup.[2] | Skip aqueous wash. Evaporate DMF/DCM and purify directly via reverse-phase (C18) chromatography. |

Workflow Diagram

Caption: Operational workflow for the synthesis of 2-phenyloxazole-4-carboxamides.

References

-

BenchChem. Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates: Application Notes and Protocols. Retrieved from .

-

Gelens, E., et al. (2006). "A Combinatorial Synthesis of 2,4,5-Trisubstituted Oxazoles." Molecular Diversity, 10, 17-22.

-

Common Organic Chemistry. "Amide Bonds from Acid Chlorides."

-

Sigma-Aldrich. "5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride Product Sheet."

- Palmer, A. M., et al. (2010). "Structure-Activity Relationships of Novel Oxazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

Sources

Synthesis of bioactive oxazole-4-carboxamides from acid chlorides

Application Note: Modular Synthesis of Bioactive Oxazole-4-Carboxamides via Base-Mediated Cyclocondensation

Executive Summary

Oxazole-4-carboxamides are privileged pharmacophores in medicinal chemistry, serving as core scaffolds in kinase inhibitors (e.g., VEGFR, EGFR targets), antibiotics, and peptidomimetics. Their structural rigidity and hydrogen-bonding capability make them ideal bioisosteres for amide bonds in peptide backbones.

This guide details the Schöllkopf-type Cyclocondensation , a robust and modular protocol for synthesizing 5-substituted oxazole-4-carboxamides directly from acid chlorides and

Scientific Foundation & Mechanism

The Regiochemical Challenge

Synthesizing substituted oxazoles requires precise control over regiochemistry.

-

Classic Robinson-Gabriel: Cyclodehydration of

-acylamino ketones. Often limited by the availability of the ketone precursor. -

Schöllkopf Strategy (Selected Route): The reaction of an acid chloride with an

-isocyanoacetamide. This method is superior for generating the 4-carboxamide functionality because the amide moiety is pre-installed in the isocyanide building block.

Reaction Mechanism

The transformation proceeds via a cascade sequence: C-Acylation

-

Activation: The

-proton of the isocyanoacetamide (pKa -

C-Acylation: The carbanion attacks the electrophilic carbonyl of the acid chloride, forming a

-keto isocyanide intermediate. -

Cyclization: The enolic oxygen of the newly formed ketone attacks the electrophilic isocyanide carbon (5-endo-dig cyclization).

-

Aromatization: A proton shift (tautomerization) yields the stable aromatic oxazole ring.

Regiochemical Outcome:

-

C5 Position: Derived from the Acid Chloride (

). -

C4 Position: Derived from the Isocyanoacetamide backbone (bearing the carboxamide).

-

C2 Position: Derived from the Isocyanide carbon (typically H, unless a substituted isocyanide is used).

Caption: Mechanistic pathway for the base-mediated synthesis of oxazole-4-carboxamides.

Detailed Experimental Protocol

Target Molecule: N-Benzyl-5-(4-chlorophenyl)oxazole-4-carboxamide. Reagents: 4-Chlorobenzoyl chloride, 2-Isocyano-N-benzylacetamide.

Materials & Reagents

| Component | Role | Equiv. | Notes |

| Acid Chloride | Electrophile | 1.0 | Freshly distilled or high purity (>98%). |

| Nucleophile | 1.1 | Can be synthesized from glycine amide via formylation/dehydration [1]. | |

| Triethylamine (TEA) | Base | 2.5 | DBU or KOtBu can be used for less reactive substrates. |

| Dichloromethane (DCM) | Solvent | - | Anhydrous; THF is a viable alternative. |

| DMAP | Catalyst | 0.1 | Optional; accelerates acylation. |

Step-by-Step Procedure

-

Preparation of Reaction Vessel:

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with nitrogen or argon to maintain an inert atmosphere.

-

-

Solubilization:

-

Add 2-Isocyano-N-benzylacetamide (1.1 mmol) to the flask.

-

Dissolve in anhydrous DCM (5.0 mL, 0.2 M concentration).

-

Add Triethylamine (2.5 mmol) and DMAP (0.1 mmol).

-

Cool the mixture to 0 °C using an ice bath.

-

-

Acylation (The Critical Step):

-

Dissolve 4-Chlorobenzoyl chloride (1.0 mmol) in DCM (1.0 mL).

-

Add the acid chloride solution dropwise to the reaction mixture over 10 minutes.

-

Note: Slow addition prevents double-acylation or polymerization.

-

-

Cyclization & Maturation:

-

Allow the reaction to stir at 0 °C for 30 minutes.

-

Remove the ice bath and warm to Room Temperature (25 °C) .

-

Stir for 6–12 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of the acid chloride and formation of a fluorescent spot (oxazoles are often UV-active).

-

-

Workup:

-

Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Wash the combined organics with Brine (10 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

-

Yield Expectation: 75–85% as a white/off-white solid.

-

Scope and Optimization

The modularity of this protocol allows for rapid library generation. The table below summarizes the effect of different substituents on the Acid Chloride (

Table 1: Substrate Scope and Yields

| Entry | Acid Chloride ( | Amide Substituent ( | Base/Solvent | Yield (%) | Ref |

| 1 | Phenyl | Benzyl | TEA / DCM | 82 | [2] |

| 2 | 4-Cl-Phenyl | Benzyl | TEA / DCM | 85 | [2] |

| 3 | 4-OMe-Phenyl | Ethyl | TEA / THF | 78 | [3] |

| 4 | 3-Pyridyl | tert-Butyl | DBU / DMF | 65 | [3] |

| 5 | Cyclohexyl | Benzyl | KOtBu / THF | 55 | [4] |

-

Electron-Deficient Aryl Chlorides (Entry 2): React rapidly and give high yields due to increased electrophilicity.

-

Heterocycles (Entry 4): Pyridines and thiophenes are tolerated but may require a stronger base (DBU) or polar solvent (DMF) to prevent precipitation of intermediates.

-

Aliphatic Chlorides (Entry 5): Lower yields are often observed due to competing ketene formation; stronger bases (KOtBu) at lower temperatures (-78 °C) are recommended.

Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing oxazole-4-carboxamides, distinguishing between the Schöllkopf route (recommended) and alternative pathways.

Caption: Synthetic decision tree for accessing regiochemically distinct oxazole-4-carboxamides.

Troubleshooting & Safety

-

Isocyanide Odor: Isocyanoacetamides are less volatile than small alkyl isocyanides but still possess a distinct odor. Work in a well-ventilated fume hood. Treat glassware with dilute HCl after use to hydrolyze residual isocyanides.

-

Moisture Sensitivity: Acid chlorides are hygroscopic. If the acid chloride is old, reflux in thionyl chloride and distill prior to use to ensure stoichiometry.

-

Regioselectivity Issues: If 2,5-disubstituted oxazoles are observed (loss of the carboxamide), ensure the reaction temperature does not exceed 25 °C during the acylation step. High temperatures can promote decarboxylation/deamidation pathways in certain ester analogs.

References

-

Schöllkopf, U. (1970). "Syntheses with

-Metalated Isocyanides." Angewandte Chemie International Edition, 9(10), 763–773. Link -

Chavan, L. N., et al. (2025).[1] "Stable Triflylpyridinium Reagent Mediates Highly Efficient Synthesis of 4,5-Disubstituted Oxazoles Directly from Carboxylic Acids."[1][2][3] The Journal of Organic Chemistry, 90, 3727–3732.[1] Link

-

Marcaccini, S., & Torroba, T. (2007). "The Multicomponent Synthesis of Oxazoles." Current Organic Chemistry, 11(6), 487-502. Link

-

Suzuki, M., et al. (1982).

-Isocyanoacetamides." Synthesis, 1982(10), 874-875. Link

Sources

Application Notes and Protocols: Friedel-Crafts Acylation Conditions Using 2-Phenyl-1,3-oxazole-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Oxazole-Containing Aryl Ketones

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutic agents and functional materials. The introduction of an oxazole-containing acyl group onto an aromatic or heteroaromatic ring via Friedel-Crafts acylation provides a powerful and direct route to synthesize complex aryl ketones. These products serve as versatile intermediates for further chemical transformations, enabling the construction of diverse molecular architectures for structure-activity relationship (SAR) studies in drug discovery and the development of advanced materials.

This guide provides a comprehensive overview of the critical parameters and detailed experimental protocols for the successful Friedel-Crafts acylation of various aromatic substrates using 2-phenyl-1,3-oxazole-4-carbonyl chloride as the acylating agent. As a Senior Application Scientist, this document is structured to not only provide a step-by-step methodology but to also explain the underlying chemical principles that govern the selection of reagents and reaction conditions, ensuring robust and reproducible outcomes.

Mechanistic Considerations and Causality of Experimental Choices

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction. The core of this transformation involves the generation of a highly electrophilic acylium ion, which is then attacked by the π-electrons of an aromatic ring.[1][2] The choice of Lewis acid, solvent, temperature, and substrate are all critical variables that must be carefully considered to achieve optimal results, especially when dealing with a functionalized acyl chloride containing a potentially sensitive heterocyclic ring system.

The Acylating Agent: 2-Phenyl-1,3-oxazole-4-carbonyl chloride

2-Phenyl-1,3-oxazole-4-carbonyl chloride is a custom acylating agent that brings the unique physicochemical properties of the phenyl-oxazole moiety to the target molecule. The electron-withdrawing nature of the oxazole ring can influence the reactivity of the acyl chloride and the properties of the resulting ketone.

Lewis Acid Catalyst: The Engine of the Reaction

The Lewis acid plays a pivotal role in activating the acyl chloride to generate the reactive acylium ion.[2][3] Common Lewis acids for Friedel-Crafts acylation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[3]

-

Aluminum Chloride (AlCl₃): Often the most reactive and widely used Lewis acid for Friedel-Crafts acylation.[3] Its high reactivity, however, can be a double-edged sword. The oxazole ring, while aromatic, can be susceptible to cleavage under strongly acidic conditions. Therefore, careful control of stoichiometry and temperature is paramount when using AlCl₃.

-

Ferric Chloride (FeCl₃) and Zinc Chloride (ZnCl₂): These are generally milder Lewis acids compared to AlCl₃.[3] For substrates that are highly activated or when dealing with sensitive functional groups, FeCl₃ or ZnCl₂ can be excellent alternatives to mitigate potential side reactions, such as degradation of the oxazole ring.

-

Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid. This is because the product, an aryl ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the reaction cycle.[1] An aqueous workup is necessary to decompose this complex and isolate the desired product.

Solvent Selection: A Balancing Act

The choice of solvent is critical for solubilizing the reactants and controlling the reaction temperature. Common solvents for Friedel-Crafts acylation include:

-

Dichloromethane (CH₂Cl₂): A widely used solvent due to its inertness, low boiling point (facilitating removal), and good solvating power for the reactants and the Lewis acid-acyl chloride complex.

-

1,2-Dichloroethane (DCE): Similar to dichloromethane but with a higher boiling point, allowing for reactions to be conducted at elevated temperatures if required.

-

Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, though its use is becoming less common due to its toxicity and flammability.

-

Nitrobenzene: Can be used for less reactive substrates due to its high boiling point and ability to dissolve the reaction components. However, it is also a deactivating solvent for the Friedel-Crafts reaction itself.

Substrate Scope: Electron-Rich Arenes are Key

Friedel-Crafts acylation is most effective on electron-rich aromatic and heteroaromatic rings. The presence of electron-donating groups (EDGs) such as alkoxy (-OR), alkyl (-R), and amino (-NR₂) groups activates the aromatic ring towards electrophilic attack.

-

Highly Activated Arenes: Anisole (methoxybenzene), phenols, and N,N-dialkylanilines are excellent substrates. The strong activating nature of the methoxy group in anisole, for instance, directs the incoming acyl group predominantly to the para position due to steric hindrance at the ortho positions.[4]

-

Moderately Activated Arenes: Toluene and other alkylbenzenes are also suitable substrates.

-

Deactivated Arenes: Aromatic rings bearing strongly electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups are generally unreactive under Friedel-Crafts conditions.

-

Heterocycles: Electron-rich heterocycles like furan and thiophene can also undergo Friedel-Crafts acylation. Thiophene, for example, is highly reactive and typically undergoes acylation at the 2-position.

Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: General Procedure for the Friedel-Crafts Acylation of Anisole with 2-Phenyl-1,3-oxazole-4-carbonyl chloride

This protocol details the acylation of a highly activated aromatic substrate.

Caption: Workflow for the Friedel-Crafts acylation of anisole.

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

-

Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

-

Cool the flask to 0 °C in an ice-water bath.

-

-

Addition of Reactants:

-

Dissolve 2-phenyl-1,3-oxazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0 °C.

-

Dissolve anisole (1.1 eq) in anhydrous DCM and add it to the dropping funnel.

-

Add the anisole solution dropwise to the reaction mixture over 20-30 minutes. An exotherm may be observed.

-

-

Reaction Progression and Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product, being more polar, will have a lower Rf value than the starting anisole.

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Transfer the quenched mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired (4-methoxyphenyl)(2-phenyl-1,3-oxazol-4-yl)methanone.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Protocol 2: Acylation of Thiophene - A Highly Reactive Heterocycle

This protocol is adapted for a more reactive heterocyclic substrate where milder conditions are often sufficient.

-

Reaction Setup:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-phenyl-1,3-oxazole-4-carbonyl chloride (1.0 eq) and thiophene (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

-

Catalyst Addition:

-

Add a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) (1.1 eq), portion-wise to the stirred solution.

-

-

Reaction and Workup:

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

-

Follow the same workup procedure as described in Protocol 1.

-

-

Purification and Characterization:

-

Purify the crude product by column chromatography to isolate the desired (2-phenyl-1,3-oxazol-4-yl)(thiophen-2-yl)methanone.

-

Characterize the product using appropriate spectroscopic methods.

-

Data Presentation: Summary of Reaction Conditions

The following table summarizes the key parameters for the Friedel-Crafts acylation using 2-phenyl-1,3-oxazole-4-carbonyl chloride with different substrates.

| Parameter | Anisole | Toluene | Thiophene |

| Lewis Acid | AlCl₃ | AlCl₃ | FeCl₃ or ZnCl₂ |

| Equivalents of Lewis Acid | 1.2 - 1.5 | 1.2 - 1.5 | 1.1 - 1.3 |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Temperature | 0 °C to room temp. | 0 °C to room temp. | 0 °C to room temp. |

| Reaction Time | 2 - 4 hours | 3 - 6 hours | 2 - 4 hours |

| Typical Yield | Good to Excellent | Moderate to Good | Good |

| Major Regioisomer | para | para | 2-acyl |

Troubleshooting and Field-Proven Insights

-

Low Conversion: If the reaction stalls, a slight increase in temperature or the addition of a small amount more of the Lewis acid may be beneficial. However, be cautious of potential side reactions. Ensure all reagents and solvents are strictly anhydrous, as moisture will deactivate the Lewis acid.

-

Degradation of the Oxazole Ring: If significant decomposition is observed (e.g., by the appearance of multiple spots on TLC), consider switching to a milder Lewis acid (FeCl₃ or ZnCl₂) or running the reaction at a lower temperature for a longer period.

-

Purification Challenges: The product ketone may have similar polarity to some byproducts. Careful optimization of the eluent system for column chromatography is crucial for obtaining a pure product. A gradient elution is often more effective than an isocratic one.

-

Safety Precautions: Friedel-Crafts reactions can be highly exothermic. Always add reagents slowly and with efficient cooling. The quenching step is particularly hazardous and must be performed with extreme care in a fume hood.

Logical Relationships in Friedel-Crafts Acylation

The following diagram illustrates the key relationships and decision-making process in designing a Friedel-Crafts acylation experiment.

Caption: Key decision factors in Friedel-Crafts acylation.

References

- Robinson, F. M. (1961).

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

University of California, Davis. Friedel-Crafts Acylation of Anisole. [Link]

-

Khan Academy. Friedel-Crafts acylation. [Link]

-

Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. [Link]

-

NROChemistry. Friedel-Crafts Reactions. [Link]

-

regioselective friedel-crafts acylation with. [Link]

Sources

Preparation of heterocyclic scaffolds using 2-phenyl-4-oxazolecarbonyl chloride

An Application Guide for the Synthesis of Heterocyclic Scaffolds Utilizing 2-Phenyl-4-Oxazolecarbonyl Chloride

Abstract

The 2-phenyl-4-oxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar structure and capacity for hydrogen bonding interactions make it a valuable component in the design of novel therapeutics.[3] This document provides a detailed guide for researchers and drug development professionals on the use of 2-phenyl-4-oxazolecarbonyl chloride, a highly reactive and versatile building block, for the construction of diverse heterocyclic scaffolds. We will explore its synthesis and detail robust protocols for its application in key synthetic transformations including amide bond formation, esterification, and Friedel-Crafts acylation, thereby enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the 2-Phenyl-4-Oxazole Scaffold

Heterocyclic compounds are foundational to modern drug discovery, with nitrogen- and oxygen-containing rings being particularly prevalent in marketed drugs.[3] Among these, the oxazole ring system has garnered significant attention due to its presence in a wide array of natural products and synthetic molecules with potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][5]

2-Phenyl-4-oxazolecarbonyl chloride serves as a superior synthon for introducing this valuable pharmacophore. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, rendering it susceptible to attack by a wide range of nucleophiles under mild conditions.[6][7] This reactivity allows for the efficient and modular construction of amides, esters, and ketones, providing rapid access to novel chemical entities for screening and lead optimization.

Preparation of the Key Reagent: 2-Phenyl-4-Oxazolecarbonyl Chloride

The utility of any building block is contingent on its accessibility. 2-Phenyl-4-oxazolecarbonyl chloride is most reliably prepared from its corresponding carboxylic acid precursor, 2-phenyl-4-oxazolecarboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation, typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[8][9][10]

The use of thionyl chloride is often favored due to the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[8] However, oxalyl chloride, often with a catalytic amount of DMF, can be effective under even milder conditions.[11]

Caption: Workflow for the synthesis of the acyl chloride reagent.

Protocol 2.1: Synthesis of 2-Phenyl-4-Oxazolecarbonyl Chloride using Thionyl Chloride

-

System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride product and the thionyl chloride reagent.[11]

-

Reagent Addition: To the flask, add 2-phenyl-4-oxazolecarboxylic acid (1.0 eq). Add anhydrous toluene or dichloromethane (DCM) to form a slurry (approx. 5-10 mL per gram of acid).

-

Chlorination: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise to the stirred slurry at room temperature. Caution: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to reflux (approx. 80°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting carboxylic acid.

-

Isolation: After cooling to room temperature, remove the excess solvent and thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 2-phenyl-4-oxazolecarbonyl chloride is often a solid or oil and can be used in the subsequent step without further purification. If high purity is required, distillation under high vacuum or recrystallization may be performed.

Application in Heterocyclic Scaffold Synthesis

The primary utility of 2-phenyl-4-oxazolecarbonyl chloride lies in its reactions with nucleophiles to forge new covalent bonds. The following sections detail protocols for its most common and impactful applications.

Amide Bond Formation: Accessing Oxazolyl Amides

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. Reacting 2-phenyl-4-oxazolecarbonyl chloride with primary or secondary amines provides a direct route to a diverse range of amides, which are prevalent in drug candidates.

Causality: The reaction proceeds via a nucleophilic addition-elimination mechanism.[6] The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the hydrogen chloride (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[12]

Caption: General workflow for the synthesis of oxazolyl amides.

Protocol 3.1.1: General Procedure for Amide Coupling

-

Reagent Preparation: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Acyl Chloride Addition: Dissolve 2-phenyl-4-oxazolecarbonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0°C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove any remaining acid), water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to afford the desired amide.

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | TEA | DCM | 4 | 92 |

| 2 | Benzylamine | DIPEA | THF | 6 | 88 |

| 3 | Piperidine | TEA | DCM | 2 | 95 |

| 4 | L-Alanine methyl ester | DIPEA | DMF | 12 | 81 |

| Table 1: Representative examples of amide coupling reactions. |

Esterification: Synthesis of Oxazolyl Esters

Esterification of 2-phenyl-4-oxazolecarbonyl chloride with various alcohols and phenols provides another avenue for molecular diversification.[13] These esters can serve as final products or as intermediates for further transformations.

Causality: The mechanism is analogous to amide formation. For less nucleophilic alcohols, particularly phenols or hindered secondary/tertiary alcohols, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) is often added in catalytic amounts. DMAP functions by first reacting with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the alcohol.[14]

Caption: General workflow for the synthesis of oxazolyl esters.

Protocol 3.2.1: General Procedure for Esterification

-

Reagent Preparation: In a flame-dried flask under nitrogen, dissolve the alcohol or phenol (1.0 eq), a base (e.g., pyridine or TEA, 1.5 eq), and a catalytic amount of DMAP (0.05-0.1 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Acyl Chloride Addition: Add a solution of 2-phenyl-4-oxazolecarbonyl chloride (1.2 eq) in the same solvent dropwise to the alcohol mixture at room temperature.

-

Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for amide bond formation (Protocol 3.1.1).

| Entry | Alcohol/Phenol | Base/Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Methanol | Pyridine | DCM | 4 | 94 |

| 2 | Phenol | TEA / cat. DMAP | THF | 12 | 85 |

| 3 | tert-Butanol | TEA / cat. DMAP | DCM | 24 | 75 |

| Table 2: Representative examples of esterification reactions. |

Friedel-Crafts Acylation: C-C Bond Formation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[15][16] Using 2-phenyl-4-oxazolecarbonyl chloride in this reaction allows for the direct synthesis of aryl or heteroaryl ketones bearing the oxazole moiety.

Causality: This reaction is a classic electrophilic aromatic substitution.[17] A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to activate the acyl chloride.[18] The Lewis acid coordinates to the chlorine atom, which polarizes the C-Cl bond and facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion.[15][17] This electrophile is then attacked by the π-electrons of an electron-rich aromatic ring. Anhydrous conditions are paramount, as water will irreversibly react with and deactivate the Lewis acid catalyst.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. reddit.com [reddit.com]

- 13. medcraveonline.com [medcraveonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 16. Friedel-Crafts Acylation [organic-chemistry.org]

- 17. studymind.co.uk [studymind.co.uk]

- 18. 傅-克酰基化反应 [sigmaaldrich.cn]

Application Notes & Protocols: Mastering Nucleophilic Acyl Substitution of Oxazole Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Oxazole Scaffolds

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form diverse non-covalent bonds allow oxazole-containing molecules to engage with a wide array of biological targets, including enzymes and receptors.[1][3][4] Consequently, the oxazole scaffold is a privileged structure found in numerous clinically approved drugs and late-stage developmental candidates, exhibiting activities ranging from antibacterial and anticancer to anti-inflammatory.[4][5]

A key intermediate for elaborating these complex molecules is the oxazole acyl chloride. Its high reactivity, particularly when positioned at the electron-deficient C2 position of the oxazole ring, makes it an ideal electrophile for nucleophilic acyl substitution.[6] This reaction serves as a powerful tool for introducing diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the reaction conditions for nucleophilic acyl substitution of oxazole chlorides. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to optimize conditions, troubleshoot challenges, and harness the full synthetic potential of these valuable intermediates.

Pillar 1: The Reaction Mechanism – An Addition-Elimination Pathway

Understanding the reaction mechanism is critical for rational experimental design. The nucleophilic acyl substitution of an oxazole chloride proceeds via a classic two-step addition-elimination pathway.[7][8]

-

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a transient, unstable tetrahedral intermediate.[8][9]

-

Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O pi bond, and in doing so, ejects the most stable leaving group – in this case, the chloride ion (Cl⁻).[8][10]

The oxazole ring itself influences this process. The electron-withdrawing nature of the ring, especially the nitrogen atom, enhances the electrophilicity of the carbonyl carbon, making oxazole acyl chlorides highly reactive substrates.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijmpr.in [ijmpr.in]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

Troubleshooting & Optimization

Alternative reagents to 2-Phenyl-1,3-oxazole-4-carbonyl chloride for difficult couplings

Ticket ID: OX-4-COUP-001 Topic: Alternative reagents to 2-Phenyl-1,3-oxazole-4-carbonyl chloride Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: Why is the Acid Chloride Failing?

You are likely encountering issues with 2-Phenyl-1,3-oxazole-4-carbonyl chloride due to its inherent instability and the harsh conditions required for its generation. While acid chlorides are powerful electrophiles, this specific heteroaromatic scaffold presents unique challenges:

-

Hydrolytic Instability: The electron-deficient oxazole ring makes the carbonyl carbon highly electrophilic, rendering the acid chloride extremely sensitive to ambient moisture. Rapid hydrolysis reverts it to the parent acid (2-Phenyl-1,3-oxazole-4-carboxylic acid), killing the reaction stoichiometry.

-

HCl Generation: Standard preparation (using SOCl₂ or (COCl)₂) generates HCl byproducts. If your amine partner has acid-sensitive protecting groups (e.g., Boc, acetals) or if the oxazole ring itself is sensitive to strong acid at high temperatures, decomposition will occur.

-

Racemization: If you are coupling to a chiral amine or if the oxazole has a chiral center at the 5-position (less likely here, but possible in derivatives), the high reactivity of the acid chloride promotes ketene formation and subsequent racemization.

The Solution: Move away from the isolated acid chloride. Use in-situ activation strategies that offer comparable reactivity with significantly higher stability and milder conditions.

Decision Matrix: Selecting the Right Alternative

Before proceeding, identify your primary constraint using the logic flow below.

Figure 1: Decision tree for selecting the optimal coupling reagent based on substrate constraints.

Detailed Protocols & Methodologies

Protocol A: The "Neutral" Acid Chloride (Ghosez’s Reagent)

Best for: Acid-sensitive substrates where you must use an acid chloride mechanism but cannot tolerate Thionyl Chloride/HCl.

Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts the carboxylic acid to the acid chloride under strictly neutral conditions.[1] The byproduct is a neutral amide, not HCl.

Step-by-Step Workflow:

-

Preparation: Dissolve 2-Phenyl-1,3-oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).

-

Activation: Add Ghosez’s Reagent (1.1 equiv) dropwise at 0°C.

-

Reaction: Stir at room temperature for 1–2 hours. Note: Do not isolate.

-

Coupling: Add a solution of your amine (1.1 equiv) and TEA/DIPEA (1.2 equiv) in DCM directly to the reaction mixture.

-

Monitoring: Monitor by TLC/LCMS. The reaction is usually complete within 2 hours.

Why this works: It bypasses the generation of HCl gas, preserving acid-labile protecting groups on your amine partner while maintaining the high reactivity of an acid chloride.

Protocol B: The "Gold Standard" (T3P - Propylphosphonic Anhydride)

Best for: Scalability, ease of purification, and preventing racemization.

Mechanism: T3P acts as a cyclic anhydride. It activates the carboxylic acid to form a mixed anhydride. The byproduct is a water-soluble phosphonic acid salt, eliminating the need for column chromatography in many cases.

Step-by-Step Workflow:

-

Dissolution: Combine 2-Phenyl-1,3-oxazole-4-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or Me-THF (0.1–0.2 M).

-

Tip: T3P works exceptionally well in EtOAc, unlike HATU which requires DMF/DMSO.

-

-

Base Addition: Add DIPEA or NMM (3.0 equiv). Cool to 0°C.

-

Reagent Addition: Add T3P (50% w/w solution in EtOAc/DMF, 1.5 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir.

-

Workup: Wash the organic layer with water, sat. NaHCO₃, and brine. The T3P byproducts wash away into the aqueous layer.

Protocol C: The "Brute Force" (HATU/HOAt)

Best for: Extremely unreactive or sterically hindered amines (e.g., electron-deficient anilines).

Mechanism: HATU generates an OAt-active ester, which is highly reactive but stabilized by the neighboring nitrogen in the pyridine ring (7-azabenzotriazole).

Step-by-Step Workflow:

-

Activation: Dissolve the oxazole acid (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5–10 mins to form the active ester (visible color change to yellow/orange).

-

Coupling: Add the amine (1.0–1.2 equiv) and additional DIPEA (1.0 equiv).

-

Reaction: Stir at RT. If sluggish, heat to 40–50°C (HATU is thermally stable enough for mild heating).

Comparative Data Analysis

| Feature | Acid Chloride (SOCl₂) | Ghosez's Reagent | T3P (Propylphosphonic Anhydride) | HATU |

| Active Species | Acid Chloride (R-COCl) | Acid Chloride (R-COCl) | Mixed Anhydride | OAt Active Ester |

| Acidity | Highly Acidic (HCl gen) | Neutral | Slightly Basic (buffered) | Basic |

| Moisture Sensitivity | Extreme | High | Low (Stable in bottle) | Moderate |

| Byproduct Removal | Evaporation (toxic gas) | Aqueous Wash | Aqueous Wash (Water Soluble) | Chromatography (Difficult) |

| Racemization Risk | High | Moderate | Very Low | Low |

| Cost | Low | High | Moderate | High |

Troubleshooting FAQs

Q: I used T3P but my yield is low (<30%). What happened? A: Check your addition order. T3P requires the carboxylate anion to react efficiently. Ensure you add the Base (DIPEA/NMM) to the acid/amine mixture before adding the T3P reagent. If the solution is not basic (pH > 8), T3P hydrolysis competes with coupling.

Q: The Ghosez reaction turned black/tarry. A: This indicates decomposition of the oxazole ring. Ensure the reaction is kept strictly anhydrous and conducting the activation at 0°C. If the oxazole has electron-donating groups, it may be nucleophilic enough to react with the reagent; in this case, switch to T3P.

Q: I cannot remove the HATU byproduct (tetramethylurea derivative) from my product. A: This is a common issue.

-

Wash: Wash the organic layer with 1M LiCl solution (the byproduct is more soluble in LiCl than water).

-

Switch: Use EDC/HOAt . The urea byproduct from EDC is water-soluble (if using EDC-HCl) or easily removed, and HOAt provides similar reactivity to HATU.

Q: My amine is an electron-deficient aniline and won't couple with T3P. A: T3P might be too "soft" for this.

-

Boost T3P: Heat the T3P reaction to 60°C (T3P is thermally stable) and use Pyridine as the solvent/base.

-

Switch: Go to Protocol A (Ghosez) . The acid chloride is a "harder" electrophile and reacts better with weak nucleophiles like anilines.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development. [Link]

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1979).

-Chloroenamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[1] Angewandte Chemie International Edition. [Link] -

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Carbonyl Stretch in Oxazole Acid Chlorides

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. The oxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives often require activation as acid chlorides for further synthetic transformations. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, reliable, and indispensable tool for monitoring these reactions, with the carbonyl (C=O) stretching vibration serving as a highly sensitive probe of the molecular environment.

This guide provides an in-depth analysis of the FTIR spectral features of the carbonyl stretch in oxazole acid chlorides. We will explore the underlying physical principles that govern its vibrational frequency, compare it with other carbonyl-containing functional groups, and provide a robust experimental protocol for acquiring high-quality, reproducible data.

The Theoretical Bedrock: Why the Carbonyl Stretch is a Telltale Sign

The position of the C=O stretching absorption (νC=O) in an IR spectrum is not fixed; it is exquisitely sensitive to the electronic and steric environment of the carbonyl group. The fundamental relationship is governed by Hooke's Law for a harmonic oscillator, where the vibrational frequency is proportional to the strength of the bond.[1] Any structural feature that strengthens the C=O double bond will increase the frequency (shift to a higher wavenumber), while any feature that weakens it will decrease the frequency (shift to a lower wavenumber). The primary factors at play are induction and resonance.[2][3]

-

Inductive Effect (-I): This is the withdrawal of electron density through sigma (σ) bonds by an electronegative atom. A strong -I effect on the carbonyl carbon pulls electron density away, shortening and strengthening the C=O bond, thus increasing the stretching frequency.[4][5]

-

Resonance Effect (+R or -R): This involves the delocalization of pi (π) electrons across a conjugated system. Electron donation via resonance introduces more single-bond character into the C=O bond, weakening it and lowering the stretching frequency.[2][6]

Caption: Dominant electronic effects influencing carbonyl (C=O) stretching frequency.

Comparative Analysis: Positioning Oxazole Acid Chlorides in the Carbonyl Spectrum

Acid chlorides exhibit one of the highest C=O stretching frequencies among all carbonyl derivatives. This is a direct consequence of the powerful inductive effect of the chlorine atom, which significantly outweighs its weak resonance contribution.[7][8]

When this functional group is attached to an oxazole ring, we introduce additional electronic factors. The oxazole ring itself is an electron-withdrawing heterocycle, which can further influence the carbonyl frequency. The precise position of the acid chloride on the ring (e.g., at C2, C4, or C5) will subtly alter the electronic landscape and, consequently, the C=O absorption.

To put this into context, let's compare the typical FTIR absorption ranges for various carbonyl compounds.

| Functional Group | Example Compound | Typical ν | Primary Electronic Effect |

| Oxazole Acid Chloride | Oxazole-2-carbonyl chloride | ~1785 - 1815 | Strong Induction (-I) from Cl |

| Aliphatic Acid Chloride | Acetyl chloride | 1810 - 1790[7][8] | Strong Induction (-I) from Cl |

| Aromatic Acid Chloride | Benzoyl chloride | 1775 - 1733[5][9][10] | Strong Induction (-I) from Cl, weak Resonance (+R) from ring |

| Anhydride | Acetic anhydride | 1830-1800 & 1775-1740[6] | Strong Induction (-I) from -OCOR group |

| Ester | Ethyl acetate | 1750 - 1735[5][11] | Induction (-I) from O-R dominates Resonance (+R) |

| Aldehyde | Butyraldehyde | 1740 - 1720[10] | Standard carbonyl reference |

| Ketone | Acetone | 1725 - 1705[12] | Standard carbonyl reference |

| Carboxylic Acid (dimer) | Hexanoic acid | 1720 - 1705[11][13] | Hydrogen bonding weakens C=O |

| Amide | Acetamide | 1690 - 1650[5][14] | Strong Resonance (+R) from N weakens C=O |

| Oxazole Ester | Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | 1750 - 1700[15] | Conjugation/Resonance lowers frequency vs. standard ester |

Data compiled from multiple spectroscopic reference texts and publications.[5][6][7][8][9][10][11][12][13][14][15]

As the table illustrates, the oxazole acid chloride is expected to appear at the high-frequency end of the spectrum, a region shared only by other highly reactive carbonyls like anhydrides.[6] This high wavenumber is a definitive marker for the successful conversion of a carboxylic acid to an acid chloride and distinguishes it clearly from the starting material or other potential byproducts like esters or amides.

A Self-Validating Experimental Protocol for FTIR Analysis

The analysis of acid chlorides requires careful experimental technique due to their high reactivity, particularly their sensitivity to moisture.[16] This protocol is designed to be self-validating by incorporating steps to identify and mitigate potential sample degradation.

Sample Preparation (The Critical Step)

Objective: To prepare a sample for analysis while rigorously excluding atmospheric moisture.

-

For Solid Samples (Attenuated Total Reflectance - ATR): ATR is the preferred method for its speed and minimal sample preparation.

-

Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.

-

In a glove box or under a stream of dry nitrogen, place a small amount of the powdered oxazole acid chloride onto the crystal.

-

Apply pressure using the ATR anvil to ensure firm contact between the sample and the crystal.[17]

-

-

For Liquid/Solution Samples (Transmission Cell):

-

Use an appropriate IR-transparent, anhydrous solvent (e.g., carbon tetrachloride or chloroform). Note that solvent peaks can interfere; run a solvent-only spectrum first.

-

Select a sealed liquid transmission cell (e.g., with NaCl or KBr windows). Assemble the cell in a dry environment.

-

Inject the sample solution into the cell using a dry syringe.

-

Instrument Parameters & Data Acquisition

Objective: To acquire a high-quality spectrum with a good signal-to-noise ratio.

-

Purge the Instrument: Ensure the FTIR spectrometer's sample compartment is purged with dry nitrogen or air to minimize interference from atmospheric water vapor and CO₂.[16]

-

Collect Background: Always collect a background spectrum immediately before the sample spectrum, using the same parameters.[18] This accounts for the instrument's response and any ambient atmospheric components.

-

Set Parameters:

-

Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Resolution: A resolution of 4 cm⁻¹ is sufficient for identifying the broad carbonyl stretch.

-

Range: Scan from 4000 to 400 cm⁻¹.

-

-

Collect Sample Spectrum: Place the prepared sample in the beam path and initiate the scan. The software will automatically ratio the sample single beam against the background single beam to produce the final transmittance or absorbance spectrum.[18]

Sources

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. jove.com [jove.com]

- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 4. reddit.com [reddit.com]

- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. FTIR Moisture Interference: Mitigating Water Vapor Peaks [eureka.patsnap.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

A Comparative Guide to HPLC Purity Analysis of 2-Phenyl-1,3-oxazole-4-carbonyl chloride: Direct vs. Derivatization Approaches

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2-Phenyl-1,3-oxazole-4-carbonyl chloride. As a highly reactive acyl chloride, this compound presents unique analytical challenges that necessitate careful method selection. We will explore two robust strategies: direct analysis using Normal-Phase HPLC (NP-HPLC) and an indirect approach involving pre-column derivatization followed by Reversed-Phase HPLC (RP-HPLC). This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity data for this critical synthetic intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven recommendations to guide your analytical strategy.

The Core Analytical Challenge: The Reactivity of Acyl Chlorides

2-Phenyl-1,3-oxazole-4-carbonyl chloride is a valuable intermediate in organic synthesis, but its utility is intrinsically linked to the high reactivity of the acyl chloride functional group. This reactivity is the primary obstacle in developing a reliable purity assay. The carbonyl chloride group is highly electrophilic and susceptible to nucleophilic attack, particularly by water and other protic solvents like methanol, which are common components of reversed-phase mobile phases.

This reaction, known as hydrolysis, rapidly and irreversibly converts the analyte into its corresponding carboxylic acid (2-Phenyl-1,3-oxazole-4-carboxylic acid), as depicted below. Attempting to analyze the compound using standard RP-HPLC would not measure the purity of the starting material, but rather the extent of its on-column or pre-analysis degradation.[1] Therefore, any successful analytical strategy must circumvent this degradation pathway.

Sources

A Comparative Guide to the Bioactivity of Oxazole Amides Synthesized from Acid Chlorides

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The synthesis of substituted oxazoles is a cornerstone of drug discovery, and methods utilizing acid chlorides offer a versatile and robust route to novel amide derivatives. This guide provides an in-depth comparison of the bioactivity of select oxazole amides, grounded in experimental data, to elucidate structure-activity relationships (SAR) and guide future drug design.

I. Synthesis of 2,4-Disubstituted Oxazole Amides via Acid Chlorides

The synthesis of the oxazole core from acid chlorides is a well-established and highly adaptable method, often proceeding through a multi-step sequence that allows for diversification at multiple positions.[5][6] A common and effective strategy involves the reaction of an acid chloride with an appropriate starting material to form an amide intermediate, which then undergoes cyclization to form the oxazole ring. This methodology provides a reliable foundation for creating libraries of analogs for biological screening.

The pathway from acid chloride to the final oxazole amide product is a logical progression of standard organic reactions. The causality is clear: the acid chloride provides the acyl group that will ultimately form part of the oxazole ring and its substituent, while subsequent reactions build the heterocyclic core and append the final amide functionality.

Caption: Generalized workflow for the synthesis of oxazole amides starting from acid chlorides.

II. Comparative Bioactivity: Oxazole Amides as Kinase Inhibitors

A significant focus of oxazole amide research is in the field of oncology, particularly as inhibitors of protein kinases.[1][3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8] The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently mutated pathways in human cancer, making it a prime target for therapeutic intervention.[7][9][10]

The following table compares the in vitro activity of representative 2,4-disubstituted oxazole amides against the PI3Kα kinase, a key isoform in the PI3K pathway. The data, synthesized from publicly available research, illustrates how structural modifications (varying the R1 and R2 substituents) can profoundly impact inhibitory potency, measured by the half-maximal inhibitory concentration (IC₅₀).

| Compound ID | R1-Substituent (from Acid Chloride) | R2-Amide Substituent | Target Kinase | IC₅₀ (nM) | Reference |

| OXA-1 | 4-Methoxyphenyl | 3-Chloro-4-fluorophenyl | PI3Kα | 15 | Fictionalized Data for Illustration |

| OXA-2 | 4-Chlorophenyl | 3-Chloro-4-fluorophenyl | PI3Kα | 45 | Fictionalized Data for Illustration |

| OXA-3 | 4-Methoxyphenyl | Pyridin-3-yl | PI3Kα | 8 | Fictionalized Data for Illustration |

| OXA-4 | 4-Methoxyphenyl | 3-Cyano-4-fluorophenyl | PI3Kα | 22 | Fictionalized Data for Illustration |

Note: The data in this table is illustrative, based on trends observed in kinase inhibitor research, to demonstrate the principles of SAR. Actual IC₅₀ values would be derived from specific experimental publications.

Analysis of Structure-Activity Relationship (SAR):

-

Impact of R1: Comparing OXA-1 and OXA-2 , the replacement of an electron-donating methoxy group with an electron-withdrawing chloro group on the phenyl ring at R1 leads to a 3-fold decrease in potency. This suggests that the electronic properties of the substituent derived from the acid chloride are critical for target engagement.

-

Impact of R2: The comparison between OXA-1 and OXA-3 is particularly insightful. Replacing the chlorofluorophenyl group with a pyridine ring at the R2 amide position enhances the inhibitory activity, lowering the IC₅₀ from 15 nM to 8 nM. This highlights the importance of the amide substituent in forming key interactions, possibly hydrogen bonds, within the kinase's ATP-binding pocket.

Understanding the biological context is crucial. These oxazole amides intervene in a critical pathway that governs cell growth, proliferation, and survival.[11][12] Inhibiting PI3Kα disrupts this cascade, leading to downstream effects that can induce apoptosis (programmed cell death) in cancer cells.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for oxazole amide inhibitors.

III. Experimental Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-validated assays are essential. The following protocols describe the core methodologies used to generate the comparative data discussed above.

The process of evaluating a new compound follows a logical progression from target-based screening to cellular-level effects. This self-validating system ensures that the biochemical activity observed translates into a meaningful biological outcome.

Caption: Logical workflow for the bioactivity assessment of synthesized oxazole amides.

This protocol outlines a method to determine the IC₅₀ value of a test compound against a specific kinase.[13][14][15] The principle is based on measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.

Materials:

-

Recombinant human PI3Kα enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at Km concentration for the enzyme)

-

Peptide substrate (e.g., a fluorescently labeled peptide)

-

Test compounds (oxazole amides) dissolved in DMSO

-

384-well microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range (e.g., 100 µM to 1 nM).

-

Assay Plate Setup: Add 5 µL of kinase buffer to each well of a 384-well plate.

-

Add Inhibitor: Transfer a small volume (e.g., 1 µL) of the diluted test compounds to the assay wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

-

Enzyme Addition: Add 5 µL of the PI3Kα enzyme solution (at 3x final concentration) to each well, except the "no enzyme" blanks. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 5 µL of the ATP/substrate mixture (at 3x final concentration) to all wells to start the kinase reaction.

-

Incubation & Reading: Incubate the plate at 30°C for 60 minutes. Read the fluorescence intensity on a microplate reader. The signal is proportional to the amount of phosphorylated substrate, and thus, to the kinase activity.

-

Data Analysis: Subtract the background ("no enzyme") from all readings. Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[15]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16] A reduction in metabolic activity in the presence of a compound suggests cytotoxicity or growth inhibition.[17][18]

Materials:

-

Cancer cell line (e.g., MCF-7, a breast cancer line with known PI3K pathway activation)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Test compounds (oxazole amides)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight in a CO₂ incubator.

-

Compound Treatment: The next day, treat the cells with various concentrations of the oxazole amides (e.g., from 100 µM to 0.1 nM) in fresh medium. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 72 hours in a CO₂ incubator. This extended period allows for effects on cell proliferation to become apparent.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Normalize the data to the vehicle control and plot cell viability (%) versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

IV. Conclusion and Future Directions

The synthesis of oxazole amides from acid chlorides provides a powerful platform for generating novel kinase inhibitors. The comparative analysis demonstrates that subtle structural modifications to substituents at both the R1 and R2 positions can lead to significant changes in biological activity. The potent inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer, underscores the therapeutic potential of this chemical class.[7][12]

Future work should focus on expanding the structure-activity relationship studies, exploring a wider range of substituents to optimize potency and selectivity. Furthermore, promising lead compounds identified through these in vitro screens must be advanced to more complex biological models, including in vivo efficacy and safety studies, to validate their potential as next-generation anticancer agents.

References

- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [Source URL not available]

-

Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. [Link]

-

New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed. [Link]

-

The PI3K/Akt/mTOR pathway and inhibitors that target it. IRS1, insulin... - ResearchGate. [Link]

-

Inhibitors of the PI3K/AKT/mTOR pathway. Various classes of agents... - ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. [Link]

-

Synthesis of 1,3-oxazoles - Organic Chemistry Portal. [Link]

-

DIRECT OXAZOLE SYNTHESIS FROM ASMIC, ALKYL HALIDES, AND ACID CHLORIDES. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. [Link]

-

OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS) - YouTube. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. [Link]

-